molecular formula C16H12ClFO B6323436 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1354941-14-2

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323436
CAS No.: 1354941-14-2
M. Wt: 274.71 g/mol
InChI Key: OZBXWHOJJMAPHC-CMDGGOBGSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a methyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings or the double bond.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the nucleophile used, such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

Biologically, chalcones and their derivatives are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, compounds like this compound are explored for their therapeutic potential. They may act as lead compounds in drug discovery programs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves interaction with various molecular targets. These may include enzymes, receptors, or DNA. The exact pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring makes (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one unique. These substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one substituent.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO/c1-11-4-2-5-12(10-11)16(19)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXWHOJJMAPHC-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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